molecular formula C11H11ClN2O2 B11762303 6'-Chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

6'-Chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

Cat. No.: B11762303
M. Wt: 238.67 g/mol
InChI Key: KEVZGNRRWHEVQW-UHFFFAOYSA-N
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Description

6’-Chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a heterocyclic compound that features a unique spiro structure. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an imidazo[1,5-a]pyridine precursor in the presence of a chlorinating agent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6’-Chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione stands out due to its unique combination of a spiro structure with an imidazo[1,5-a]pyridine core. This combination imparts specific reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

6-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclopentane]-1,5-dione

InChI

InChI=1S/C11H11ClN2O2/c12-7-3-4-8-9(15)13-11(5-1-2-6-11)14(8)10(7)16/h3-4H,1-2,5-6H2,(H,13,15)

InChI Key

KEVZGNRRWHEVQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NC(=O)C3=CC=C(C(=O)N23)Cl

Origin of Product

United States

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